molecular formula C21H16O5 B1633194 (5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-12-5

(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid

Cat. No. B1633194
M. Wt: 348.3 g/mol
InChI Key: BXUDTPJQXZXHND-UHFFFAOYSA-N
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Description

“(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid” is a chemical compound with the CAS Number: 664366-12-5 . It has a molecular weight of 348.36 . The IUPAC name for this compound is "(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C21H16O5/c1-11-14-8-16-17(13-6-4-3-5-7-13)10-25-19(16)12(2)20(14)26-21(24)15(11)9-18(22)23/h3-8,10H,9H2,1-2H3,(H,22,23)" . This code provides a specific description of the compound’s molecular structure.

The storage temperature is recommended to be refrigerated . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.

Scientific Research Applications

Synthesis Applications

  • Design and Synthesis of Thiazolidin-4-ones : This compound has been used in the synthesis of thiazolidin-4-ones. The process involves reactions with various aromatic aldehydes, leading to the production of Schiff’s bases and thiazolidin-3-yl acetamides. These compounds are noted for their potential antibacterial activity (Čačić et al., 2009).

  • Methodology for Synthesis of Furylacetic Acids : A new approach to synthesize furylacetic acids, including the subject compound, has been reported. This method utilizes multicomponent condensation involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid (Lichitsky et al., 2021).

  • Development of Condensed Furylacetic Acids : A synthesis method has been established for creating a range of substituted furylacetic acids, demonstrating the versatility of this compound in chemical synthesis (Gorbunov et al., 2018).

Pharmacological Applications

  • Antimicrobial Activity Studies : The compound has been an integral part of the synthesis of various derivatives showing potential antimicrobial activity. It serves as a key intermediate in the creation of compounds with potential pharmacological applications (Čačić et al., 2006).

  • Diverse Pharmaceutical Compounds Synthesis : It has been used to develop novel pharmaceutical compounds, such as pyrrolizine derivatives that inhibit key enzymes in inflammatory pathways. This showcases its role in creating molecules with specific pharmacological properties (Laufer et al., 1994).

  • Antimycobacterial Activity : This compound has been part of the synthesis of furo[3,2-f]chromanes, which have shown significant antimycobacterial properties. This indicates its utility in developing compounds for treating bacterial infections (Alvey et al., 2009).

Material Science Applications

  • Synthesis of Biobased Oligoesters : The compound contributes to the synthesis of furan oligoesters, highlighting its role in creating environmentally friendly materials from biobased sources (Cruz-Izquierdo et al., 2015).

properties

IUPAC Name

2-(5,9-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5/c1-11-14-8-16-17(13-6-4-3-5-7-13)10-25-19(16)12(2)20(14)26-21(24)15(11)9-18(22)23/h3-8,10H,9H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUDTPJQXZXHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301156403
Record name 5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid

CAS RN

664366-12-5
Record name 5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=664366-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 2
(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 3
(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid

Citations

For This Compound
2
Citations
L Sequeira, S Distinto, R Meleddu… - Journal of Enzyme …, 2023 - Taylor & Francis
Tumour associated carbonic anhydrases (CAs) IX and XII have been recognised as potential targets for the treatment of hypoxic tumours. Therefore, considering the high …
Number of citations: 3 www.tandfonline.com
ANAL SOUSA SEQUEIRA - 2022 - iris.unica.it
Cancer is characterized by the uncontrolled growth of abnormal cells with malignant potential. As the second leading cause of death in most of the countries after cardiovascular …
Number of citations: 0 iris.unica.it

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